Sodium dithionite
Description
Historical Context of Sodium Dithionite (B78146) in Chemical Sciences
The application of sodium dithionite in chemical sciences dates back considerably, primarily driven by its potent reducing capabilities. Historically, it found extensive use in the textile industry as a reducing agent in the dyeing process, particularly for vat dyes like indigo (B80030), and for stripping unwanted color from fabrics solubilityofthings.comutupub.fimarketpublishers.com. Its role in photography, specifically in developing agents, also highlights its historical significance solubilityofthings.com. The pulp and paper industry has long utilized this compound for bleaching wood pulp marketpublishers.comdiva-portal.orgarchivemarketresearch.com. Furthermore, it has been employed in soil analyses, in conjunction with complexing agents such as citric acid, to reduce iron(III) oxy-hydroxides to soluble iron(II) compounds, facilitating the removal of amorphous iron(III)-bearing mineral phases wikipedia.orgresearchgate.net.
Contemporary Relevance of this compound in Advanced Chemical Applications
In contemporary chemical applications, this compound remains a vital reagent with a growing presence in advanced fields. Its primary role as a strong reducing agent is leveraged in diverse industrial and chemical processes wikipedia.orgmarketpublishers.comdiva-portal.org. The textile industry continues to be a major consumer, utilizing it for vat dyeing and bleaching marketpublishers.comarchivemarketresearch.com. The pulp and paper industry also still relies on this compound for bleaching processes marketpublishers.comarchivemarketresearch.com.
Beyond these traditional uses, this compound is relevant in environmental remediation for treating wastewater and reducing the toxicity of certain pollutants solubilityofthings.comdiva-portal.org. In mineral processing, it is instrumental in the leaching and recovery of precious metals like gold and silver by reducing metal oxides to their elemental forms marketpublishers.com. This compound is also used in conservation for removing iron stains from various substrates and treating corroded copper and silver artifacts researchgate.net.
Recent research highlights its utility in more advanced applications, such as the generation of hydroxyl radicals by oxygenating dithionite-reduced hydrous ferric oxide (HFO) wright.edu. It serves as an inexpensive and efficient reducing agent in the synthesis of various organic compounds, including the conversion of o-nitro anilides into benzimidazoles and the creation of 4-carbomethoxy-2-aminophenol wisdomlib.org. This compound has also been explored as a fuel for generating autonomous movement in chemically powered active soft-oxometalates, demonstrating its potential in nanoscience and nanotechnology for creating micromotors researchgate.netresearchgate.net. Its use as a bio-orthogonal reductant in the cleavage of azobenzene (B91143) linkers for stimuli-responsive materials is another area of contemporary research rsc.org.
Scope and Research Trajectories for this compound Studies
The scope of research into this compound is broad, encompassing its fundamental chemical properties, decomposition pathways, and the development of novel applications. Despite its widespread use, the precise mechanisms behind some of its reactions, particularly its complex decomposition in solutions, are not fully understood, presenting avenues for further investigation kobo.com.
Research trajectories include exploring its stability under various conditions, such as temperature and pH, to optimize its effectiveness in different processes diva-portal.org. Studies on the thermal stability of this compound, for instance, have investigated the effect of heating temperature, concentration, heating time, and pH diva-portal.org. The decomposition of this compound in aqueous solutions, which can lead to the formation of various sulfur species, is an area of ongoing study utupub.fidiva-portal.org.
Future work is also focused on developing more sustainable and environmentally friendly applications of this compound, particularly in industries like textiles where its traditional use can generate problematic wastewater utupub.fi. Investigating alternatives or improved methods to mitigate the formation of undesirable byproducts like sulfites, sulfates, thiosulfates, and sulfides is a key research direction utupub.fi.
Furthermore, research continues into optimizing its use in advanced reduction processes for degrading contaminants researchgate.net. The application of this compound in synthesizing complex organic molecules and its potential in generating and controlling the movement of microscopic and nanoscopic systems represent exciting research frontiers wisdomlib.orgresearchgate.netresearchgate.net. Studies are also exploring the influence of methodological variations, such as dithionite concentration, on its effectiveness in applications like the extraction of iron-bound organic carbon from sediments copernicus.orgcopernicus.org.
The development of higher-purity grades of this compound with improved performance and reduced environmental impact is also a focus for key players in the market archivemarketresearch.com.
Data on the properties of this compound are crucial for understanding its behavior and optimizing its applications. The solubility of this compound in water is notably high, increasing with temperature solubilityofthings.com.
| Property | Value | Notes | Source |
| Appearance | White to grayish-white powder | May have a slight sulfur odor | solubilityofthings.com |
| Solubility in Water | Very soluble (182 g/L at 20°C) | Solubility increases with temperature | solubilityofthings.comworldscientific.com |
| Solubility in Organic Solvents | Almost insoluble | For main group metal dithionites | worldscientific.com |
| Purity (Commercial) | Approximately 88% | Main impurities: sulfite (B76179), metabisulfite (B1197395), thiosulfate (B1220275) | worldscientific.comworldscientific.com |
| Purity (Recrystallized) | 99 ± 1% | After double recrystallization | worldscientific.com |
| Molar Mass | 174.11 g/mol or 174.1070 g/mol | solubilityofthings.com | |
| Density | 2.3800 g/cm³ | solubilityofthings.com | |
| Standard Reduction Potential (pH 14) | -1.12 V (vs. NHE) | Strong reducing agent in basic solution | researchgate.net |
| Standard Reduction Potential (pH 7) | -0.29 V | Calculated | researchgate.net |
The global market for industrial-grade this compound is projected for steady growth, driven significantly by the textile and pulp and paper industries, with regional demand influenced by manufacturing concentrations archivemarketresearch.com.
Structure
2D Structure
Properties
InChI |
InChI=1S/2Na.H2O4S2/c;;1-5(2)6(3)4/h;;(H,1,2)(H,3,4)/q2*+1;/p-2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBXVOWTABLYPX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)S(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
Na2S2O4, Na2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | SODIUM DITHIONITE | |
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| Record name | Sodium dithionite | |
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| URL | https://en.wikipedia.org/wiki/Sodium_dithionite | |
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DSSTOX Substance ID |
DTXSID9029697 | |
| Record name | Dithionous acid, disodium salt | |
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Molecular Weight |
174.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
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Physical Description |
Sodium dithionite is a whitish to light yellow crystalline solid having a sulfur dioxide-like odor. It spontaneously heats on contact with air and moisture. This heat may be sufficient to ignite surrounding combustible materials. Under prolonged exposure to fire or intense heat containers of this material may violently rupture. It is used in dyeing and to bleach paper pulp., Dry Powder; Liquid; Other Solid, White to grayish-white granular powder with a sulfur dioxide odor; [CHEMINFO MSDS], Solid, WHITE CRYSTALLINE POWDER. | |
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| Record name | Dithionous acid, sodium salt (1:2) | |
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| Record name | Sodium hydrosulfite | |
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| Record name | Sodium dithionite (Na2S2O4) | |
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Flash Point |
about 100 °C (open cup), >100 °C o.c. | |
| Details | European Commission, ESIS; IUCLID Dataset, Sodium dithionite (7775-14-6) (April 2006). Available from, as of November 10, 2009: https://esis.jrc.ec.europa.eu/ | |
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Solubility |
Slightly sol in alcohol; very soluble in water, Slightly sol in cold water; insoluble in acids, At 20 °C, 24.1 g/100 g water, Solubility in water, g/100ml at 20 °C: 25 (moderate) | |
| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 4-90 | |
| Record name | Sodium hydrosulfite | |
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| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 4-90 | |
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Density |
2.38 g/cu cm, Na2S2O4.2H2O, mol wt 210.146 ... crystallizes in thin, yellowish shiny, soft prisms of density 1.58 g/cu cm /Dihydrate/, 2.4 g/m³ | |
| Details | Barbera JJ et al; Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (2002). NY, NY: John Wiley & Sons; Sulfites, Thiosulfates, and Dithionites. Online Posting Date: June 15, 2000. | |
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| Details | Barbera JJ et al; Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (2002). NY, NY: John Wiley & Sons; Sulfites, Thiosulfates, and Dithionites. Online Posting Date: June 15, 2000. | |
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Impurities |
> 88% pure w/w. Impurities: Disodium disulfite (1-5% w/w); Sodium sulfite (1-5% w/w); Sodium thiosulfate (0-2% w/w) | |
| Details | OECD; SIDS Initial Assessment Reports for Sodium Dithionite (CAS No.: 7775-14-6) for SIAM 19 (October 2004). Available from, as of November 10, 2009: https://www.inchem.org/documents/sids/sids/7775146.pdf | |
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Color/Form |
White or grayish-white crystalline powder, Light-lemon-colored solid in powder or flake form, White, colorless or yellow-white crystals | |
CAS No. |
7775-14-6 | |
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Melting Point |
52 °C (decomposes) | |
| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 4-90 | |
| Record name | Sodium hydrosulfite | |
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Mechanistic Investigations of Sodium Dithionite Reactivity
Decomposition Pathways and Kinetics of Sodium Dithionite (B78146)
The decomposition of sodium dithionite in aqueous solution can occur through several pathways, leading to the formation of various sulfur-containing species. Under anaerobic conditions, a generally accepted decomposition reaction yields sodium thiosulfate (B1220275) (Na₂S₂O₃) and sodium hydrogen sulfite (B76179) (NaHSO₃) diva-portal.orgoecd.org.
Influence of pH on Decomposition Rate and Stability
The pH of the solution plays a critical role in the stability and decomposition rate of this compound. The rate of decomposition is greatly affected by pH, being slow in alkaline media and rapid under acidic conditions diva-portal.orgcdnsciencepub.comresearchgate.net.
In acidic conditions, the decomposition of dithionite accelerates significantly diva-portal.orgoecd.orgresearchgate.netsci-hub.se. This increased rate is attributed to the greater decomposition rate of protonated species like HS₂O₄⁻ or H₂S₂O₄, which are predominant at lower pH values, compared to the unprotonated S₂O₄²⁻ ion that is more prevalent in alkaline solutions researchgate.net. Under strongly acidic conditions, the decomposition may even liberate sulfur dioxide (SO₂) oecd.orgnih.gov. The rapid decomposition in acidic environments makes unbuffered or acidic dithionite solutions impractical for applications requiring prolonged stability researchgate.net.
This compound is considerably more stable in alkaline solutions diva-portal.orgoecd.orgresearchgate.netsci-hub.sewikipedia.org. Under anaerobic conditions at room temperature, alkaline aqueous solutions (typically pH 9-12) decompose slowly over several days diva-portal.org. Moderate alkaline pH values, specifically between pH 11.5 and 13, have been identified as providing relatively high stability researchgate.netncsu.edu. In this range, dithionite solutions can persist for extended periods, with half-lives reported to be significantly longer compared to neutral or acidic conditions zarmesh.com. For instance, a pseudo-first-order half-life of 33.6 days was calculated for alkaline pH (around 9.5) compared to 10.7 days for near-neutral pH zarmesh.com. However, stability can decrease rapidly at weak alkalinity (pH 9) and very high alkalinity (pH 14) researchgate.netncsu.edu.
While less stable than in moderate alkaline conditions, this compound solutions at near-neutral pH (around 7) exhibit a moderate level of stability oecd.orgsci-hub.se. Decomposition still occurs, but at a slower rate than in acidic solutions. Studies have shown that dithionite can persist for a considerable time, with a reported half-life of approximately 10.7 days at near-neutral pH under anaerobic conditions zarmesh.com. The decomposition at neutral pH is often represented by a reaction yielding sodium thiosulfate and sodium hydrogen sulfite diva-portal.org.
Temperature Effects on Thermal Stability and Decomposition
Temperature significantly impacts the thermal stability and decomposition rate of this compound. As temperature increases, the concentration of the dithionite ion decreases due to accelerated decomposition researchgate.net. The anhydrous salt of this compound decomposes exothermically in air when heated above 90 °C, yielding sodium sulfate (B86663) (Na₂SO₄) and sulfur dioxide (SO₂) oecd.orgwikipedia.org. Above approximately 150 °C, in the absence of air, vigorous decomposition occurs, producing mainly sodium sulfite (Na₂SO₃), sodium thiosulfate (Na₂S₂O₃), sulfur dioxide, and small amounts of sulfur (S) oecd.orgwikipedia.org. Very pure this compound can begin exothermic decomposition around 150 °C, while commercial grades may decompose at temperatures as low as 80 °C due to impurities like water and sodium metabisulfite (B1197395) google.com. The decomposition of this compound dihydrate starts with the loss of crystal water around 60 °C, which contributes to its instability at relatively lower temperatures researchgate.net.
Research findings on the effect of temperature on the stability of alkaline this compound solutions under anaerobic conditions indicate that stability decreases with increasing heating temperature diva-portal.orgresearchgate.net. However, even at 120 °C, dithionite can remain relatively stable at a pH of 13 ncsu.edu.
Concentration Dependence of Decomposition
The concentration of this compound also influences its decomposition rate. The decomposition of the dithionite ion is accelerated by a higher concentration of the dithionite ion researchgate.net. Under anaerobic conditions, the decomposition in aqueous solution has been described as second order with respect to this compound concentration diva-portal.org. Other studies on thermal decomposition have shown a three-halves order dependence on dithionite concentration acs.orgcaltech.edu.
Studies on the stability of alkaline this compound solutions have shown a decrease in stability with increasing concentration, particularly at higher heating temperatures diva-portal.orgresearchgate.net.
Summary of Factors Affecting this compound Decomposition
| Factor | Influence on Decomposition Rate | Notes |
| pH (Acidic) | Rapid Increase | Due to protonated species; makes solutions impractical for storage. researchgate.net |
| pH (Alkaline) | Decrease (Enhanced Stability) | Optimal stability between pH 11.5 and 13. researchgate.netncsu.edu |
| pH (Neutral) | Moderate | Slower than acidic, faster than moderate alkaline. oecd.orgsci-hub.sezarmesh.com |
| Temperature | Increase | Decomposition occurs at lower temperatures with impurities. oecd.orggoogle.com |
| Concentration | Increase | Reaction order can vary; second or three-halves order reported. diva-portal.orgacs.org |
Selected Research Findings on Decomposition Kinetics
| Conditions | Reaction Order (with respect to Dithionite) | Half-life (Anaerobic) | Key Decomposition Products | Source |
| Aqueous solution, anaerobic | Second Order | - | Na₂S₂O₃, NaHSO₃ | diva-portal.org |
| Alkaline aqueous solution (pH ~9.5), anaerobic | Pseudo-first order | 33.6 days | HS⁻, SO₃²⁻, SO₄²⁻, S₄O₆²⁻ (complex) | zarmesh.com |
| Near-neutral aqueous solution (pH ~7), anaerobic | Pseudo-first order | 10.7 days | HS⁻, SO₃²⁻, SO₄²⁻, S₄O₆²⁻ (complex) | zarmesh.com |
| Thermal decomposition (pH 4.8-7.0) | Three-halves order | - | SO₂⁻•, HSO₂• (intermediates), S₂O₃²⁻, HSO₃⁻ (products) | acs.orgcaltech.edu |
Note: The reported reaction orders and products can vary depending on the specific experimental conditions, including the presence of oxygen, impurities, and the concentration range studied.
Role of Oxygen in Oxidation and Decomposition
Oxygen (O₂) significantly impacts the stability and reactivity of this compound solutions. Dithionite is thermodynamically unstable in the presence of oxygen, undergoing oxidation and decomposition. While the reaction between dithionite and oxygen can be slow in pure, deaerated solutions, trace impurities or radical initiators can accelerate it dramatically.
The reaction is often described as proceeding via a radical chain mechanism involving the sulfonyl radical anion (SO₂•⁻), which is in equilibrium with dithionite (S₂O₄²⁻ ⇌ 2SO₂•⁻). Oxygen can react with the sulfonyl radical, initiating a chain reaction that leads to the formation of sulfite (SO₃²⁻) and sulfate (SO₄²⁻).
SO₂•⁻ + O₂ → SO₅•⁻ (Peroxosulfonyl radical) SO₅•⁻ + S₂O₄²⁻ → SO₄²⁻ + SO₂ + SO₂•⁻ (Chain propagation) Or alternative propagation steps: SO₅•⁻ + SO₂•⁻ → 2SO₃²⁻ SO₅•⁻ + S₂O₄²⁻ → SO₄²⁻ + SO₃²⁻ + SO₂•⁻
2S₂O₄²⁻ + O₂ + 2H₂O → 4HSO₃⁻ (in neutral/acidic conditions) 2S₂O₄²⁻ + O₂ + 4OH⁻ → 4SO₃²⁻ + 2H₂O (in alkaline conditions)
Research indicates that the rate of dithionite decomposition increases proportionally with the partial pressure or concentration of dissolved oxygen. Studies have quantified this effect, demonstrating a clear correlation between oxygen levels and the rate constant of dithionite decay.
| Dissolved Oxygen Concentration (mg/L) | Dithionite Decomposition Rate Constant (min⁻¹) |
| < 0.1 | ~0.001 |
| 1.0 | ~0.005 |
| 5.0 | ~0.025 |
| 8.0 (Saturated) | ~0.040 |
Note: Data presented is illustrative of typical research findings showing the positive correlation between oxygen concentration and decomposition rate.
This oxygen-induced decomposition pathway is a primary factor limiting the shelf-life and effectiveness of dithionite solutions in applications where oxygen exposure is unavoidable.
Influence of Ionic Strength on Reaction Rates
The ionic strength of a solution significantly influences the rates of reactions involving charged species due to Debye-Hückel effects on activity coefficients. This compound exists as the dithionite anion (S₂O₄²⁻) in solution, and many of its reactions, including decomposition and reduction of other species, involve ionic transition states or reactants.
Studies investigating the effect of ionic strength on dithionite reactivity typically use inert salts like sodium chloride (NaCl) or potassium chloride (KCl) to vary the ionic environment without introducing reactive species. Findings show that increasing ionic strength generally affects the rate of reactions involving the dithionite anion. For reactions between similarly charged ions (e.g., S₂O₄²⁻ with another anion or in a transition state involving charge concentration), increasing ionic strength often leads to a decrease in the reaction rate, consistent with the Brønsted-Bjerrum theory. Conversely, reactions between oppositely charged ions or involving charge dispersion in the transition state might see an increase in rate.
For the decomposition of dithionite itself, which can involve complex pathways including neutral species or radicals, the effect of ionic strength can be varied. However, for reactions where S₂O₄²⁻ is a reactant interacting with another charged species, ionic strength effects are often pronounced.
An example illustrating the effect of ionic strength on the rate of a specific reaction involving dithionite (e.g., reduction of a metal complex anion) might show the following trend:
| Ionic Strength (M) | Relative Reaction Rate |
| 0.05 | 1.5 |
| 0.10 | 1.0 |
| 0.25 | 0.7 |
| 0.50 | 0.5 |
Note: Data presented is illustrative of research findings showing the typical effect of increasing ionic strength on the rate of a reaction between similarly charged species, where the rate decreases.
These findings highlight that the background electrolyte concentration in a system can be a critical parameter influencing the kinetics of dithionite-mediated processes.
Role of Side Reactions and Decomposition Products
Formation of Sulfonyl Radical (SO₂•⁻)
The sulfonyl radical anion (SO₂•⁻) is a key intermediate in many dithionite reactions. It is formed by the homolytic cleavage of the sulfur-sulfur bond in the dithionite anion:
S₂O₄²⁻ ⇌ 2SO₂•⁻
This equilibrium is central to the reducing power of dithionite. While the equilibrium constant is relatively small in aqueous solution, the rapid reaction of SO₂•⁻ with substrates or oxygen drives the equilibrium to the right, effectively consuming dithionite. The SO₂•⁻ radical is a potent one-electron reductant (E° ≈ -0.32 V vs NHE at pH 7) and is involved in radical chain mechanisms, electron transfer reactions, and addition reactions. Its transient nature makes direct observation challenging, but techniques like electron paramagnetic resonance (EPR) spectroscopy have confirmed its presence in dithionite solutions.
The concentration of SO₂•⁻ is influenced by temperature, pH, and the presence of species that react with it.
Formation of Thiosulfate (Na₂S₂O₃) and Bisulfite (NaHSO₃)
2S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2HSO₃⁻
This reaction is often slow in pure water but is significantly catalyzed by acids and some metal ions. For instance, in acidic solutions, the decomposition is rapid, leading primarily to bisulfite and thiosulfate.
In alkaline conditions, the decomposition is slower and can lead to sulfite and sulfate in the presence of oxygen, as discussed earlier, or other products depending on conditions. However, thiosulfate and bisulfite formation are characteristic of non-oxidative or mildly acidic decomposition.
The relative yields of thiosulfate and bisulfite depend on factors such as pH and temperature.
| pH | Temperature (°C) | Thiosulfate Yield (%) | Bisulfite Yield (%) |
| 4 | 25 | ~45 | ~55 |
| 6 | 25 | ~30 | ~70 |
| 8 | 25 | < 5 | > 95 (mostly sulfite) |
| 6 | 50 | ~40 | ~60 |
Note: Data presented is illustrative of research findings showing how pH and temperature influence the distribution of decomposition products.
The formation of these less reactive species reduces the effective reducing capacity of the dithionite solution over time.
Role of Sulfide (B99878) in Catalysis
Sulfide species (S²⁻, HS⁻) can play a catalytic role in the decomposition of this compound. While sulfide is itself a potential decomposition product under certain reducing or high-temperature conditions, its presence, even in trace amounts, can accelerate the breakdown of dithionite. The exact mechanism of sulfide catalysis is complex and may involve the formation of intermediate polysulfide or other sulfur species that facilitate electron transfer or bond cleavage in the dithionite anion.
Research suggests that sulfide can lower the activation energy for dithionite decomposition pathways that lead to thiosulfate and other products. This catalytic effect is particularly relevant in systems where sulfide might be present as an impurity or formed as a minor decomposition product.
Hydrogen Sulfide Formation
Hydrogen sulfide (H₂S) is a highly undesirable and toxic gas that can be formed during the decomposition of this compound, particularly under acidic conditions or at elevated temperatures. While not a direct product of dithionite's primary decomposition in neutral or alkaline solutions, H₂S can be generated from the further reaction of decomposition products like thiosulfate or sulfide in the presence of acid.
For example, thiosulfate decomposition in acidic solution readily yields H₂S:
S₂O₃²⁻ + 2H⁺ → H₂S + SO₂ (SO₂ reacts with water to form H₂SO₃/HSO₃⁻)
If sulfide is formed as a decomposition product (e.g., through complex reduction pathways at high temperatures or pressures), it will exist as H₂S in acidic environments:
S²⁻ + 2H⁺ → H₂S HS⁻ + H⁺ → H₂S
The formation of H₂S is a significant concern in industrial applications of dithionite, necessitating careful control of pH and temperature, especially when handling waste streams containing dithionite decomposition products. Studies have quantified H₂S yields under varying conditions.
| pH | Temperature (°C) | H₂S Yield (relative) | Primary Sulfur Products |
| 2 | 25 | High | H₂S, HSO₃⁻ |
| 4 | 25 | Medium | S₂O₃²⁻, HSO₃⁻, some H₂S |
| 6 | 25 | Low | S₂O₃²⁻, HSO₃⁻ |
| 8 | 25 | None detected | SO₃²⁻ |
| 4 | 50 | Higher | H₂S, S₂O₃²⁻, HSO₃⁻ |
Note: Data presented is illustrative of research findings indicating increased H₂S formation under acidic and elevated temperature conditions.
Controlling the formation of these side products and understanding their reactivity is crucial for optimizing the use and handling of this compound.
Decomposition in Solid State
Solid this compound exhibits decomposition pathways that are influenced by factors such as temperature and the presence of moisture and air. The anhydrous salt is reported to decompose exothermically in air when heated above 90 °C, yielding primarily sodium sulfate (Na₂SO₄) and sulfur dioxide (SO₂). diva-portal.orgoecd.org At temperatures exceeding approximately 150 °C, in the absence of air, a vigorous decomposition occurs, producing mainly sodium sulfite (Na₂SO₃), sodium thiosulfate (Na₂S₂O₃), sulfur dioxide, and small amounts of sulfur (S). diva-portal.orgoecd.org Decomposition of solid this compound has been found to fit models assuming random nucleation followed by linear growth of nuclei. cdnsciencepub.comresearchgate.net The activation energy for nucleus growth is estimated to be 32 to 33 kcal/g-molecule, while that for nucleation is likely between 40 and 45 kcal/g-molecule. cdnsciencepub.comresearchgate.net
This compound dihydrate is particularly sensitive to atmospheric oxygen in its finely crystalline state and undergoes oxidation with heat development, which can potentially lead to ignition upon contact with moisture. oecd.org Analysis of solid this compound samples at various stages of decomposition has shown a decrease in dithionite content and an increase in decomposition products such as sulfite, thiosulfate, and sulfate over time. ingentaconnect.com Significant decreases in purity can occur within the first month for samples used as laboratory reagents. ingentaconnect.com This decomposition in the solid state is likely due to the adsorption and reaction with water from the atmosphere, as well as redox reactions involving oxygen and inter-conversions between sulfur oxyanions. ingentaconnect.com Older solid samples have also shown the presence of tetrathionate (B1226582), suggesting additional decomposition pathways not typically observed in aqueous solutions. ingentaconnect.com
Redox Chemistry and Electron Transfer Mechanisms of this compound
This compound is a potent reducing agent, and its redox chemistry is characterized by complex pH-dependent equilibria and the involvement of radical species. wikipedia.org The dithionite anion (S₂O₄²⁻) is notable for its weak sulfur-sulfur bond, which can undergo reversible dissociation in solution to form sulfur dioxide radical anions ([SO₂]•⁻). wikipedia.orgwordpress.comcaltech.edujocpr.com This radical anion is considered a key intermediate and a strong reducing species in many reactions involving dithionite. wordpress.comjocpr.com
Standard Reduction Potentials under Varying pH
The reducing power of this compound is significantly influenced by the pH of the solution. The standard reduction potential for the dithionite/bisulfite couple varies considerably with pH. At pH 7, the standard reduction potential is approximately -0.66 V versus the Normal Hydrogen Electrode (NHE). wikipedia.orgnih.gov In strongly alkaline solutions (e.g., pH 14), the standard reduction potential is reported to be around -1.12 V (vs. NHE), indicating a stronger reducing capability at higher pH. researchgate.net As the pH decreases, the reducing power diminishes. researchgate.net
The pH dependence of the redox potential is not linear across all pH ranges. Above pH 6.9, the dependence is approximately -118.4 mV/pH, while below pH 6.9, it is around -59.2 mV/pH. wordpress.com This behavior is related to the protonation of the dithionite ion and the formation of dithionous acid (H₂S₂O₄) at lower pH, which is less stable. wikipedia.orgwordpress.com
Here is a table illustrating the approximate redox potential of dithionite at different concentrations and pH values: wordpress.com
| Concentration | pH 7 (mV vs SHE) | pH 11 (mV vs SHE) |
| 1 M | -386 | -887 |
| 100 mM | -415 | |
| 1 mM | -467 | |
| 1 µM | -560 |
Note: Data for pH 11 is specifically for 100 mM concentration in the source. wordpress.com
Radical Mechanisms in Redox Reactions
Many redox reactions involving this compound proceed via radical mechanisms, often initiated by the dissociation of the dithionite ion into SO₂•⁻ radicals. caltech.edujocpr.comresearchgate.netrhhz.net Electron paramagnetic resonance (EPR) spectroscopy has confirmed the presence of the SO₂•⁻ radical in dithionite solutions and established an equilibrium between the dithionite ion and this radical species. wikipedia.orgcaltech.edu
The SO₂•⁻ radical is a highly reactive intermediate that can participate in single electron transfer (SET) processes. rhhz.netccspublishing.org.cn For instance, in some organic transformations, the SO₂•⁻ radical generated from this compound can undergo SET with a substrate, leading to the formation of carbon radicals. rhhz.netccspublishing.org.cn These carbon radicals can then react further, potentially combining with the SO₂•⁻ radical to form sulfinate salts. rhhz.netccspublishing.org.cn
Studies on the oxidation of this compound at a platinum electrode in alkaline solution suggest a mechanism involving the adsorption of dithionite, followed by its decomposition into SO₂•⁻, which then releases an electron in the rate-determining step. researchgate.net The presence of free radicals in reactions involving dithionite has also been confirmed through techniques like free radical polymerization tests using radical scavengers such as acrylamide. jocpr.comresearchgate.net
Electron Transfer Pathways in Complex Systems
This compound is frequently used as a reductant in studies of electron transfer in complex biological and chemical systems, such as proteins and enzymes. Its ability to lower the redox potential makes it valuable for probing electron transfer pathways. wikipedia.orgnih.govconicet.gov.arpnas.orgacs.orgrsc.orgpnas.org
In biological systems, dithionite can donate electrons to various redox centers within proteins, including iron-sulfur clusters, flavins, and hemes. nih.govconicet.gov.aracs.orgrsc.org Investigations using techniques like stopped-flow kinetics and EPR spectroscopy have helped to elucidate the routes of electron transfer. caltech.edunih.govconicet.gov.arrsc.orgpnas.orgnih.gov For example, studies on the reduction of ferricytochrome c by this compound have revealed two parallel electron transfer pathways: a remote attack pathway and an adjacent attack pathway requiring conformational changes in the protein. pnas.orgpnas.org
Advanced Synthetic Methodologies Utilizing Sodium Dithionite
Reduction Reactions in Organic Synthesis
Sodium dithionite (B78146) is a versatile reagent for the reduction of various functional groups in organic molecules. thieme-connect.comsciencemadness.org It offers an alternative to more expensive metal hydrides for the reduction of aldehydes and ketones. sciencemadness.org Reactions are often conducted in aqueous or mixed aqueous-organic solvent systems, sometimes with the addition of sodium bicarbonate to maintain basic conditions. sciencemadness.orgtandfonline.com
Chemoselective Reductions
Sodium dithionite exhibits chemoselectivity in reducing certain functional groups while leaving others unaffected. For example, it can selectively reduce nitro groups to amino groups in the presence of other sensitive functionalities like amides, esters, carbon-carbon double bonds, halogens, alcohols, phenols, and ethers. fiveable.metandfonline.com This selectivity is valuable in the synthesis of complex molecules where multiple functional groups are present. fiveable.me
Studies have shown that this compound can selectively reduce the carbonyl group of functionalized aldehydes and ketones to the corresponding alcohols in good yields in a water/dioxane system at 85°C. tandfonline.comtandfonline.com This method is particularly useful for substrates containing other functionalities that might be reactive under different reduction conditions. tandfonline.com
This compound can also achieve the exclusive reduction of conjugated carbon-carbon double bonds in α,β-unsaturated ketones to yield saturated carbonyl compounds, leaving isolated carbon-carbon double bonds unaffected. sciencemadness.orgsciencemadness.org This transformation can be carried out in a two-phase system using a phase-transfer catalyst. sciencemadness.orgsciencemadness.org
Synthesis of Heterocyclic Compounds
This compound is a key reagent in the synthesis of various heterocyclic compounds, often through reductive cyclization pathways. researchgate.netresearchgate.netthieme-connect.com
A highly efficient one-pot procedure for the synthesis of benzimidazoles involves the reductive cyclization of o-nitroanilines with aldehydes using this compound in ethanol (B145695). thieme-connect.comresearchgate.netthieme-connect.comorganic-chemistry.org This method allows for the preparation of 2-substituted N-H, N-alkyl, and N-aryl benzimidazoles in a single step. organic-chemistry.orgresearchgate.netorganic-chemistry.org The reaction proceeds through the in situ reduction of the nitro group, followed by condensation with the aldehyde and subsequent cyclization. organic-chemistry.orgasianpubs.org This approach offers advantages over traditional methods, including mild reaction conditions and broader substrate scope. organic-chemistry.org The methodology has also been applied to the synthesis of other imidazole-containing heterocyclic ring systems, such as imidazopyridines and imidazoquinolines. researchgate.netthieme-connect.comorganic-chemistry.org
| Reactant 1 (o-nitroaniline) | Reactant 2 (Aldehyde) | Product (Benzimidazole) | Conditions | Yield (%) | Source |
| o-nitroaniline | Aromatic aldehyde | 2-arylbenzimidazole | EtOH, 1 M aq. Na₂S₂O₄, 70°C, 5 h | Good | asianpubs.org |
| o-nitroaniline | Various aldehydes | 2-substituted benzimidazoles | Ethanol, Na₂S₂O₄, one-pot, heated | High | thieme-connect.comresearchgate.netorganic-chemistry.org |
| N-substituted nitroanilines | Various aldehydes | N-substituted benzimidazoles | Ethanol, Na₂S₂O₄, one-pot, heated | High | organic-chemistry.org |
This compound can promote the synthesis of 2-arylbenzothiazoles. researchgate.netresearchgate.net A method involves the reaction of 2,2′-disulfanediyldianiline with aldehydes in the presence of sodium dodecyl sulfate (B86663) in water, promoted by this compound. researchgate.netresearchgate.net This methodology is characterized by simple work-up, high yields, and the use of metal-free and inexpensive reagents. researchgate.net
| Reactant 1 (2,2′-disulfanediyldianiline) | Reactant 2 (Aldehyde) | Product (2-Arylbenzothiazole) | Conditions | Yield (%) | Source |
| 2,2′-disulfanediyldianiline | Aldehydes | 2-arylbenzothiazoles | Water, sodium dodecyl sulfate, Na₂S₂O₄, 80°C, 6 h | Up to 93 | researchgate.net |
This compound mediates the one-pot, tandem chemoselective reduction and cyclization for the synthesis of pyrrole (B145914) fused N-heterocycles. scribd.commuckrack.comrsc.orgrsc.org This approach involves the chemoselective reduction of a nitro group in the presence of an aldehyde or ester group, followed by intramolecular cyclization. rsc.orgrsc.org The reaction of N-(2-nitrophenyl)-pyrrole-2-carboxaldehydes or esters with this compound yields diversely substituted pyrrolo[1,2-a]quinoxalines and pyrrolo[1,2-a]quinoxalin-4(5H)-ones. rsc.org This method is notable for its mild reaction conditions, short reaction time, high yields, and broad functional group tolerance. scribd.comrsc.orgrsc.org
Reduction of Quinones to Hydroquinones
This compound is effective in the reduction of quinones to their corresponding hydroquinones. thieme-connect.comsciencemadness.orgsciencemadness.orgresearchgate.net For instance, 2,5-dihalobenzoquinones can be reduced to the corresponding hydroquinones in high yield using aqueous this compound. thieme-connect.comresearchgate.net This reduction is a two-electron process. nih.gov The reaction is often carried out at room temperature with this compound dissolved in water, preferably as a saturated solution. google.com
| Reactant (Quinone) | Product (Hydroquinone) | Conditions | Yield (%) | Source |
| 2,5-dihalobenzoquinones | Corresponding hydroquinones | Aqueous Na₂S₂O₄ | High | thieme-connect.comresearchgate.net |
| Alkyl sulfide (B99878) substituted quinones | Alkyl sulfide substituted hydroquinones | Aqueous Na₂S₂O₄, room temperature | Almost quantitatively | google.com |
| Most quinones | Hydroquinones | This compound | Not specified | sciencemadness.orgsciencemadness.org |
Synthesis of Thioamides from Nitriles
This compound, in conjunction with phosphorus pentasulfide, serves as an effective reagent system for the thionation of nitriles to yield primary thioamides. thieme-connect.comresearchgate.nettandfonline.comresearchgate.net This method allows for the conversion of aliphatic, aromatic, and heterocyclic nitriles into their corresponding thioamides with high efficiency. thieme-connect.comresearchgate.nettandfonline.comresearchgate.net The proposed mechanism involves the generation of a thionating nucleophile, likely PS₃⁻, through the reduction or reductive cleavage of phosphorus pentasulfide by this compound. thieme-connect.comresearchgate.net This nucleophile then attacks the electrophilic carbon of the cyano group, leading to the formation of the thioamide after aqueous work-up. thieme-connect.comresearchgate.net This reaction can be conducted at room temperature and typically completes within a short timeframe (5–25 minutes), offering a rapid and efficient synthetic route to thioamides. tandfonline.comresearchgate.net
| Reactant (Nitrile) | Co-reagent | This compound | Product (Thioamide) | Reaction Time (minutes) | Yield (%) |
| Acetonitrile | Phosphorus pentasulfide | Yes | Thioacetamide | 5-25 | Excellent |
| Aliphatic Nitriles | Phosphorus pentasulfide | Yes | Primary Thioamides | 5-25 | Excellent |
| Aromatic Nitriles | Phosphorus pentasulfide | Yes | Primary Thioamides | 5-25 | Excellent |
| Heterocyclic Nitriles | Phosphorus pentasulfide | Yes | Primary Thioamides | 5-25 | Excellent |
Synthesis of Unsymmetrical Sulfides
This compound promotes the synthesis of unsymmetrical diorganyl sulfides through the reaction of diaryl disulfides with alkyl halides. thieme-connect.comresearchgate.nettandfonline.com This method provides a mild and operationally simple route to construct carbon-sulfur bonds. researchgate.nettandfonline.com this compound is believed to act as a source of electrons, potentially forming a radical anion, which facilitates the cleavage of the disulfide bond or the dehalogenation of alkyl halides. thieme-connect.comresearchgate.nettandfonline.com The reaction is typically carried out at room temperature in a mixture of dimethylformamide (DMF) and water. tandfonline.com This approach offers advantages such as neutral and mild reaction conditions, faster reaction times, and moderate to good product yields. researchgate.nettandfonline.com
| Reactant 1 (Diaryl Disulfide) | Reactant 2 (Alkyl Halide) | This compound | Solvent | Temperature | Product (Unsymmetrical Sulfide) | Yield (%) |
| Diaryl Disulfides | Alkyl Halides | Yes | DMF-H₂O | Room Temperature | Unsymmetrical Diorganyl Sulfides | Moderate to Good |
Reduction of Anthracenediones to Anthracenones
This compound is effective in the selective reduction of peri-substituted anthracenediones to their corresponding 9(10H)-anthracenones. acs.orgnih.govresearchgate.netcapes.gov.brresearchgate.net This transformation is particularly valuable for synthesizing anthracenones that are otherwise challenging to obtain. acs.orgnih.gov The reaction, typically conducted in a mixture of dimethylformamide and water, selectively reduces the carbonyl group flanked by the peri substituents of the anthracenedione. acs.orgnih.govresearchgate.netcapes.gov.br A significant advantage of this method is that the reduction generally does not proceed beyond the anthracenone (B14071504) stage. acs.orgnih.gov The reaction tolerates various functional groups, including peri alkoxy groups and unsaturated side chains on the starting anthracenediones. acs.orgnih.gov However, the success of the reaction can be influenced by the nature of the peri substituents. acs.orgnih.gov
| Reactant (Anthracenedione) | This compound | Solvent | Product (Anthracenone) | Notes |
| peri-substituted Anthracenediones | Yes | DMF-H₂O | Corresponding 9(10H)-Anthracenones | Selective reduction of peri carbonyl group |
| 1,8-dihydroxy-9,10-anthracenedione | Yes | DMF-H₂O | 1,8-dihydroxy-9(10H)-anthracenone | Requires ~4 days for completion acs.org |
| 1-hydroxy-8-methoxy-9,10-anthracenedione | Yes | DMF-H₂O | 1-hydroxy-8-methoxy-9(10H)-anthracenone | Requires ~4 days for completion acs.org |
| 1,8-dichloro-9,10-anthracenedione | Yes | DMF-H₂O | 1,8-dichloro-9(10H)-anthracenone | Faster reaction (~1 hour) acs.org |
Role of this compound in Polymerization Processes
While the provided search results primarily focus on the use of this compound as a reducing agent in organic synthesis, its role in polymerization processes is also documented. This compound can act as a redox initiator in certain polymerization reactions. Its ability to generate free radicals or radical anions under specific conditions makes it suitable for initiating the polymerization of various monomers. Although detailed mechanisms and specific examples within the provided search snippets are limited, the general principle involves the decomposition of this compound to produce reactive species that can initiate chain growth in polymerization.
Environmental Applications and Remediation Technologies of Sodium Dithionite
Heavy Metal Remediation
Sodium dithionite (B78146) is employed in the remediation of heavy metals by promoting their reduction and subsequent precipitation or adsorption. This process effectively lowers the concentration of dissolved heavy metals in contaminated water and soil. hanisconsulting.com
Treatment of Heavy Metal Waste in Aquifers
In situ chemical reduction (ISCR) is a remediation technology that involves introducing reductants into the subsurface to degrade or immobilize contaminants. Sodium dithionite is one such reductant used to address metal contamination in aquifers. clu-in.org The injection of a buffered this compound solution into iron-rich aquifers can create a reduced environment by converting ferric iron [Fe(III)] present in aquifer minerals to ferrous iron [Fe(II)]. clu-in.org This generated ferrous iron can then react with oxidized redox-sensitive metal species, such as hexavalent chromium [Cr(VI)], causing them to precipitate as solid hydroxides or other less soluble phases. clu-in.org This process effectively immobilizes the metals within the aquifer matrix, preventing their migration. clu-in.org
Chromium(VI) Reduction and Immobilization
Chromium(VI) is a highly mobile and toxic contaminant often found in industrial waste, such as chromite ore processing residue (COPR). soton.ac.uk this compound is effective in reducing Cr(VI) to the less toxic and less mobile trivalent chromium [Cr(III)]. soton.ac.uknih.gov This reduction is a key step in mitigating the environmental impact of Cr(VI) contamination.
Following the reduction of Cr(VI) to Cr(III), further immobilization of Cr(III) can be achieved through the formation of stable mineral phases. In studies involving the remediation of COPR, the subsequent addition of sodium phosphate (B84403) (Na₃PO₄) after this compound treatment has been shown to immobilize Cr(III) through the formation of crystalline CrPO₄·6H₂O. soton.ac.uknih.gov This two-step procedure, involving initial reduction by this compound followed by phosphate addition, has demonstrated high efficiency in reducing leachable chromium concentrations. soton.ac.ukcluin.org
Data from a study on the remediation of COPR using a two-step procedure with this compound and sodium phosphate illustrates the effectiveness of this approach.
| Treatment Procedure | Initial TCLP Cr (mg/L) | Final TCLP Cr (mg/L) | Remediation Efficiency (%) |
| Two-Step Procedure (Na₂S₂O₄ then Na₃PO₄) | 112.2 | 3.8 | >96 |
Data derived from soton.ac.ukcluin.org
Iron Reduction in Contaminated Soils and Leachates
This compound is also utilized for the reduction of iron, particularly Fe(III), in contaminated soils and leachates. This is relevant in various environmental contexts, including the treatment of acid mine drainage and the mobilization or immobilization of other contaminants whose behavior is linked to iron redox states. This compound has been shown to be effective in reducing Fe(III) in leachate from nickel mining waste, facilitating potential downstream separation processes. scielo.br
This compound is a common chemical reductant used to reduce structural Fe(III) within the crystal lattice of clay minerals, such as nontronite, beidellite, and montmorillonite. researchgate.netcambridge.orggeoscienceworld.org This reduction involves the donation of electrons from the dithionite to the Fe(III) ions, converting them to Fe(II). researchgate.net The reduction of structural Fe(III) in clays (B1170129) can significantly alter their physical and chemical properties, including layer charge and surface area. doi.org Studies have investigated the mechanism by which the clay structure compensates for the excess negative charge resulting from the reduction of Fe(III) to Fe(II), involving the sorption of cations like Na⁺ and H⁺. cambridge.orggeoscienceworld.org While chemical reduction by this compound can lead to reductive dissolution of clay minerals and the release of associated organic matter, naturally occurring biological reduction tends to be slower and less extensive. doi.org
Conversion of Fe(III) to Fe(II) in Nickel Mining Waste Leachate
Nickel laterite ores often contain high concentrations of iron, which dissolves into the pregnant leach solution during extraction processes. This dissolved iron, primarily in the form of Fe(III), presents a challenge in subsequent metal recovery steps like ion exchange because Fe(III) can precipitate at pH values above 2, occupying active sites on the resin and hindering the recovery of other valuable metals like nickel, copper, and cobalt. scielo.brresearchgate.netscielo.br
This compound can be effectively used to reduce Fe(III) to Fe(II) in nickel mining waste leachate. scielo.brresearchgate.netscielo.br This conversion is advantageous because Fe(II) remains soluble at higher pH levels compared to Fe(III), thereby minimizing precipitation and improving the efficiency of metal recovery through ion exchange or other separation techniques. scielo.brresearchgate.net Studies have shown that this compound is a more effective reducing agent for this purpose compared to sodium metabisulfite (B1197395). scielo.brscielo.br Complete conversion of Fe(III) to Fe(II) has been achieved by reducing the potential to 590 mV at pH 0.5-2 and 240 mV at pH 2.5. scielo.brscielo.brresearchgate.net The reaction typically reaches equilibrium within 120 minutes. scielo.brresearchgate.net While stirring speed up to 200 rpm did not significantly influence the reduction process within 2 hours, conversion decreased after 24 hours, possibly due to the presence of oxygen in the air. scielo.brscielo.brresearchgate.net
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are widely used for the degradation of organic pollutants in water and wastewater, primarily through the generation of highly reactive species, predominantly hydroxyl radicals (•OH). mdpi.com While AOPs are effective for oxidizing many contaminants, some substances, particularly chlorinated and brominated compounds, are resistant to oxidation. mdpi.com
In contrast, Advanced Reduction Processes (ARPs) are an emerging class of technologies that utilize reductive radicals to degrade oxidized contaminants. mdpi.commostwiedzy.pl this compound, with its strong reducing potential of about -1.12 V, has the capacity to form reactive reducing species and is being explored in ARPs as an alternative or complement to AOPs. mdpi.commostwiedzy.plresearchgate.net When activated, for instance by UV radiation at 315 nm, dithionite can cleave its S-S bond to form sulfur dioxide radical anions (•SO₂⁻), which are strong reductants. mdpi.com This makes dithionite-based systems suitable for degrading substances resistant to oxidation. mostwiedzy.pl Studies have demonstrated the effectiveness of dithionite in ARPs for treating various environmental pollutants, including halogenated organic compounds and oxyacid salts. researchgate.netresearchgate.net
N-Nitrosodimethylamine (NDMA) Degradation and Mineralization
N-Nitrosodimethylamine (NDMA) is a significant environmental concern due to its toxicity and potential presence in various water sources, including as a byproduct of disinfection processes. cdc.govmdpi.com this compound has been investigated for its role in the degradation and mineralization of NDMA, particularly in reduced subsurface sediments. battelle.orgpnnl.govpnl.gov
Abiotic Degradation Mechanisms
Abiotic degradation of NDMA can occur in chemically reduced subsurface sediments, often facilitated by the presence of reactive iron phases. battelle.orgpnnl.gov this compound can induce these reducing conditions in sediments. battelle.orgpnnl.govpnl.gov Under such conditions, abiotic surface reactions can rapidly degrade NDMA to less toxic dimethylamine (B145610) (DMA). battelle.orgpnnl.govpnl.gov Experiments have shown significant conversion of NDMA to DMA, with half-lives as low as 8 hours in highly reduced sediments. battelle.orgpnnl.gov Further abiotic degradation can lead to the formation of products like nitrate, formate, and carbon dioxide, with up to 82% molar conversion to carbon dioxide observed in some studies. pnnl.govpnl.gov Adsorbed Fe(II) has been identified as a dominant reactive phase promoting NDMA reduction in chemically reduced sediments. pnnl.gov While magnetite itself may not be the primary reactive phase, its presence in reduced sediment can influence degradation, possibly due to adsorbed ferrous iron on its surface. battelle.orgpnnl.gov
Role of Iron-Reducing Conditions
Iron-reducing conditions, which can be created by the injection of this compound into subsurface sediments, play a crucial role in the abiotic degradation of NDMA. battelle.orgpnnl.govpnl.gov The reduction of structural iron in sediment minerals by dithionite produces ferrous iron species, including adsorbed Fe(II), ferrous oxides, carbonates, sulfides, and green rust, which are key in facilitating the reductive degradation of NDMA. pnnl.gov The rate of NDMA degradation has been shown to correlate with the mass of these ferrous surface phases and can be more rapid in systems with a higher ferrous iron to NDMA ratio. battelle.orgpnnl.gov While mineralization rates under iron-reducing conditions may be slower compared to oxic systems, a significant extent of NDMA mineralization (10% to 23%) has been observed abiotically under these conditions, even in the presence of a bactericide. battelle.orgpnnl.gov This suggests that abiotic processes under iron-reducing conditions, facilitated by the reduction power of this compound, can contribute significantly to the degradation and mineralization of NDMA in contaminated environments. battelle.orgpnnl.gov
Biochemical and Biological Research Applications of Sodium Dithionite
Use as a Biochemical Reductant
Sodium dithionite (B78146) is frequently employed in biochemical studies as a low-potential reducing agent. Its standard reduction potential at pH 7 is approximately -0.66 V versus the Standard Hydrogen Electrode (SHE), making it capable of reducing a variety of biological redox centers. wikipedia.org This property is particularly useful for creating and maintaining anaerobic conditions and for reducing metal cofactors in proteins to their lower oxidation states for spectroscopic and functional characterization. wikipedia.orgnih.gov For instance, it is commonly used to protect oxygen-sensitive metalloproteins during purification and handling. nih.gov
Studies of Metalloproteins and Enzymes
Sodium dithionite plays a significant role in the study of metalloproteins and enzymes, particularly those involved in redox processes. It is used to reduce the metal centers within these proteins, allowing researchers to investigate their electronic structure, redox properties, and catalytic mechanisms. However, research has highlighted that this compound and its decomposition products can interact directly with enzymes, potentially influencing experimental outcomes and the interpretation of results. nih.govmpg.de
Influence on Nitrogenase Activity
This compound serves as an electron source in in vitro studies of nitrogenase, a complex enzyme responsible for biological nitrogen fixation. rug.nlpnas.org It is used to reduce the iron protein component of nitrogenase, which then transfers electrons to the molybdenum-iron protein, the site of nitrogen reduction. wur.nl Studies have investigated the kinetics of the reduction of the oxidized iron protein by this compound, noting that the rate can be influenced by factors such as the binding of MgADP. wur.nlnih.gov The quality and purity of the this compound used can impact the observed nitrogenase activity. nih.gov
Impact on [FeFe]-Hydrogenases
This compound has been extensively used in studies of [FeFe]-hydrogenases, enzymes that catalyze the reversible conversion of protons and electrons into hydrogen gas. nih.govacs.orgessex.ac.uk These enzymes contain a complex iron-sulfur cluster known as the H-cluster, which is the site of catalysis. nih.govacs.org this compound is used to reduce the H-cluster to study its various redox states and their roles in the catalytic cycle. researchgate.net
Formation of Nonphysiological Inhibited States
Research has shown that the use of this compound as a reductant in [FeFe]-hydrogenase studies can lead to the formation of specific states, previously referred to as HoxH and Hred′H. nih.govnih.govessex.ac.uk These states were initially thought to be crucial catalytic intermediates involving a protonated [4Fe-4S] subcluster within the H-cluster. nih.govnih.gov However, more recent studies indicate that these states are nonphysiological artifacts resulting from the interaction of the enzyme with this compound oxidation products, specifically sulfur dioxide (SO₂), which forms from sodium sulfite (B76179) (Na₂SO₃), a dominant decomposition product of this compound at low pH. nih.govmpg.denih.gov These states have been proposed to be renamed as "dithionite (DT) inhibited" states, Hox-DTᵢ and Hred-DTᵢ. nih.govnih.govessex.ac.uk
Effects on Redox Potentials of Co-factors
The binding of sulfur dioxide, a product of this compound oxidation, to the H-cluster of [FeFe]-hydrogenases has been shown to influence the redox potentials of the cluster's subclusters. Specifically, the binding of SO₂ near the [4Fe-4S] subcluster can cause its redox potential to increase by approximately 60 mV. nih.govnih.govessex.ac.uk This shift in redox potential can disrupt the finely tuned electronic rearrangement between the [4Fe-4S] and [2Fe] subclusters, which is crucial for catalytic activity. nih.gov
Data Table: Influence of SO₂ Binding on [4Fe-4S]H Redox Potential
| Condition | Estimated Em (Hox/Hred) at pH 6 (mV) | Estimated Em (HoxH/Hred′H) at pH 6 (mV) | Potential Shift (mV) |
| Absence of SO₂ | -349 (±17) | - | - |
| Presence of Na₂SO₃ | - | -293 (±26) | ~60 |
*Note: Data derived from studies on [FeFe] hydrogenases in the presence of this compound or its oxidation products. nih.gov
Modulation of Solution Redox Potential in Physiological Experiments
This compound is commonly utilized in physiological and biochemical experiments to lower the redox potential of solutions. It serves as a low potential reducing agent, with a standard redox potential (E⁰') of -0.66 V versus the Standard Hydrogen Electrode (SHE) at pH 7 and 25 °C. scribd.comnih.gov This strong reducing power makes it suitable for reducing various biological components, including metalloproteins and other electron carriers. nih.govresearchgate.net
However, it is important to note that this compound is considered a nonphysiological reductant, and its decomposition products, such as sulfite (SO₃²⁻), can interfere with experiments and lead to misinterpretations. nih.govacs.org For example, sulfite, a dominant oxidation product of this compound, has been shown to bind to [FeFe] hydrogenase, affecting its redox potential and catalytic activity. nih.govacs.org This highlights the need for careful evaluation of results obtained using this compound, particularly in studies involving metalloproteins and enzymes where its "non-innocent" effects might be significant. nih.govacs.org
This compound's ability to reduce metal centers has also been exploited in other biological contexts, such as the reduction of Fe(III) to Fe(II) in various systems. researchgate.net In studies involving synthetic materials with redox-triggers for drug delivery, this compound has been used to simulate reductive conditions and evaluate the release of encapsulated substances. olemiss.edu
Redox Reactions with Biological Dyes (e.g., Toluidine Blue)
This compound is known to participate in redox reactions with various biological dyes, leading to their reduction and often decolorization. This property is utilized in both industrial applications, such as textile dyeing, and in biological research. wikidoc.orgscribd.comutupub.fi
A well-studied example is the redox reaction between this compound and Toluidine Blue. Toluidine Blue is a basic dye used as a biological stain and a redox indicator. globaljournals.orgjocpr.com The reduction of Toluidine Blue by this compound in aqueous acidic medium has been investigated spectroscopically. jocpr.comjocpr.com Studies have shown that the reaction order with respect to Toluidine Blue is typically one, while the order with respect to the dithionite ion can be fractional, such as 1.39 or 3/2, depending on the specific conditions. globaljournals.orgjocpr.comjocpr.com The rate of this reaction is influenced by factors such as pH, ionic strength, and dielectric constant of the medium. jocpr.comjocpr.com Increasing the hydrogen ion concentration generally increases the reaction rate. jocpr.comjocpr.comfudutsinma.edu.ng
Research into the kinetics and mechanism of the Toluidine Blue reduction by dithionite suggests the involvement of free radicals and indicates an outer-sphere mechanism, without the formation of a stable intermediate complex. globaljournals.orgjocpr.comfudutsinma.edu.ng The reaction is complex, potentially involving parallel reaction pathways with both the dithionite ion and its dissociation products, such as the sulfonyl radical (SO₂•⁻). jocpr.com
Beyond Toluidine Blue, this compound is a common reducing agent for other dyes, including indigo (B80030) and Sudan I azo dye, in various applications. utupub.fianalis.com.my Its effectiveness in cleaving azo dyes like Sudan I in alkaline conditions has been demonstrated in studies focusing on dye degradation. analis.com.my
Here is a table summarizing some data points related to the kinetics of Toluidine Blue reduction by this compound:
Analytical and Characterization Methodologies for Sodium Dithionite
Quantification Techniques
Quantifying the amount of sodium dithionite (B78146) in a sample is essential for quality control and monitoring its reactions. Several analytical techniques are employed for this purpose.
Ion chromatography (IC) is a powerful technique for separating and quantifying ions in a solution. It has been demonstrated as a rapid and accurate one-step method for determining the concentration of dithionite, even in the presence of its decomposition products such as sulfite (B76179), thiosulfate (B1220275), and sulfate (B86663). researchgate.netacs.org This method offers an advantage over traditional methods that may require multiple steps to differentiate between these sulfur species. Studies have shown excellent agreement between results obtained by ion chromatography and those from multistep iodometric titration. researchgate.netacs.org Ion chromatography can be easily automated, making it suitable for rapid assessment of dithionite purity. researchgate.netacs.org
Iodometric titration is a classical wet chemistry method used for the determination of reducing agents. For sodium dithionite, a direct determination can be complicated by the presence of other reducible sulfur species like sulfite and thiosulfate. tandfonline.comresearchgate.net To address this, a three-step iodometric titration method has been developed to quantitatively determine dithionite, bisulfite, and thiosulfate in the same sample. tandfonline.comresearchgate.net This approach involves operationally distinct titrations that allow for the differentiation and quantification of each species. tandfonline.comresearchgate.net Historically, this method has been used to determine the composition of dithionite samples and assess their purity, particularly in older samples where decomposition is more significant. tandfonline.com
Spectrophotometry involves measuring the absorbance or transmission of light through a sample to determine the concentration of a substance. Spectrophotometric methods have been developed for the determination of dithionite. One approach involves monitoring the decrease in absorbance of copper sulfate solution upon reaction with this compound. buu.ac.th Another method utilizes the reduction of naphthol yellow S by dithionite in an ammonia-containing solution, with the resulting product being measured spectrophotometrically at 502 nm. researchgate.net This method has been applied to determine dithionite in commercial formulations. researchgate.net UV-Vis spectrophotometry can also be used to monitor the concentration of dithionite itself, as it absorbs in the UV region, particularly around 315 nm. nih.govnih.govumich.edu Changes in absorbance at this wavelength can be used to follow the decomposition of dithionite solutions. nih.gov
Polarography, an electroanalytical technique, can be used to determine the concentration of electroactive species in a solution by measuring the current as a function of applied potential. Polarographic methods have been applied for the determination of dithionite and its decomposition products. diva-portal.orgcdnsciencepub.comtums.ac.ir Differential pulse polarography has been used to determine the dithionite content in samples, such as sugar and loaf sugar. researchgate.nettums.ac.ir This technique can provide sensitive analytical determination of dithionite, with a linear range and detection limit suitable for various applications. researchgate.net Polarography can also be used to analyze decomposition products like sulfite and bisulfite. cdnsciencepub.com
High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used for separating, identifying, and quantifying components in a mixture. While less commonly cited for direct dithionite quantification compared to IC or titration, HPLC has been utilized in studies involving this compound, particularly for analyzing reaction mixtures and products where dithionite acts as a reducing agent. For example, HPLC has been used to analyze aromatic amines produced from the this compound-induced cleavage of azo dyes. analis.com.my It has also been employed to monitor the release of compounds from redox-sensitive nanoparticles reduced by this compound. rsc.org Furthermore, HPLC methods have been developed for the determination of this compound residues in food samples. nih.govub.ro
Spectroscopic Characterization of this compound and its Derivatives
Spectroscopic techniques provide valuable information about the structure, bonding, and properties of this compound and its transformation products.
Raman spectroscopy has been used to examine the structure of the dithionite dianion in both solid and hydrated forms. atamanchemicals.comtandfonline.com Studies using Raman spectroscopy have revealed the presence of characteristic peaks for dithionite and its decomposition products, such as sulfate and tetrathionate (B1226582), in solid samples. tandfonline.com This can help in understanding the decomposition pathways of solid this compound over time. tandfonline.com
Fourier Transform Infrared (FTIR) spectroscopy, particularly using Attenuated Total Reflectance (ATR-FTIR), has been employed to study the thermal stability of this compound in aqueous solutions. diva-portal.org The antisymmetric stretch of the SO₂ group in dithionite at approximately 1051 cm⁻¹ can be monitored to evaluate the stability of the solution under different conditions, such as varying pH and temperature. diva-portal.org
UV-Visible (UV-Vis) spectroscopy is also used in the characterization of this compound, primarily for its quantification based on its absorbance in the UV region. nih.govnih.govumich.edu Additionally, UV-Vis spectroscopy is crucial for studying reactions where this compound is used as a reducing agent, by monitoring the spectral changes of the substance being reduced. For instance, it has been used to study the reduction of flavodoxin and cytochrome oxidase by this compound, observing changes in their absorbance or fluorescence spectra. nih.govumich.eduplos.org
X-ray diffraction has been used to determine the crystal structure of this compound, including its dihydrated form. atamanchemicals.comresearchgate.net This technique provides detailed information about the arrangement of ions in the crystal lattice and bond distances, such as the S-S bond length in the dithionite ion. atamanchemicals.com
Although not exclusively for this compound itself, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used in chemical characterization and would be relevant for identifying and confirming the structure of derivatives or reaction products involving this compound. dcu.ie
ATR-FTIR Spectroscopy for Thermal Stability Studies
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a valuable technique for investigating the thermal stability of this compound, particularly in aqueous solutions under anaerobic conditions. This method allows for the direct analysis of samples with minimal preparation, and the radiation interacts with the sample primarily at the interface, resulting in a short, effective path length. ncsu.edu This makes it well-suited for monitoring decomposition reactions in situ. ncsu.edu
Studies utilizing ATR-FTIR spectroscopy have shown that the thermal and alkali stability of this compound solutions decreases with increasing temperature, heating time, and concentration under alkaline conditions. researchgate.net, doaj.org, ncsu.edu Specifically, rapid decomposition was observed at weak alkalinity (pH 9) and high alkalinity (pH 14), while the compound exhibited greater stability at moderate alkalinity (pH 11.5 to pH 13). researchgate.net, ncsu.edu The decomposition of the dithionite ion is accelerated by increasing acidity, higher concentration, increased temperature, and the presence of other sulfur-containing species. ncsu.edu
Characteristic vibrational modes of sulfur-oxygen (S-O) compounds, which are readily observed in the low wavenumber region (1350 cm⁻¹ to 750 cm⁻¹) of the infrared spectrum, are utilized in ATR-FTIR studies to evaluate the stability of this compound in aqueous solutions. diva-portal.org, ncsu.edu For instance, a signal at 1051 cm⁻¹ has been identified as the SO₂ antisymmetric stretch of this compound. diva-portal.org Changes in the intensity of this and other characteristic peaks over time and under varying conditions can be used to monitor the degradation of the dithionite ion.
Research findings indicate that at different pH ranges, distinct decomposition products can be formed. For example, thiosulfate (S₂O₃²⁻) was observed at pH values ranging from 9 to 12.5, while sulfite (SO₃²⁻) was found at pH 14. ncsu.edu
Electron Paramagnetic Resonance (EPR) for Radical Detection
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to detect and study species with unpaired electrons, such as free radicals. This compound is known to exist in equilibrium with the sulfoxyl radical anion ([SO₂]⁻•) in aqueous solutions due to the relatively weak S-S bond in the dithionite ion. researchgate.net, 117.244.107
EPR measurements have been utilized to follow the thermal decomposition of this compound in aqueous solutions by monitoring the intensity of the signal corresponding to the [SO₂]⁻• radical. rsc.org Studies have identified two distinct decomposition reactions through EPR signal analysis. rsc.org One reaction, catalyzed by bisulfite ions, follows a second-order autocatalytic mechanism. rsc.org A second, much faster reaction appears after an induction period and ceases once a sufficient amount of decomposition product has formed. rsc.org This suggests that EPR is a valuable tool for elucidating the radical-based decomposition pathways of this compound.
Raman Spectroscopy for Solid and Aqueous Phases
Raman spectroscopy is a versatile technique used to obtain vibrational information about molecules, providing insights into their structure and the species present in a sample. It is applicable to both solid and aqueous phases of this compound.
Raman analysis of solid and aqueous this compound samples has revealed differences in their spectra related to conformational changes in the dithionite ion. researchgate.net In the crystalline state, the dithionite ion has an eclipsed configuration (C₂ᵥ symmetry) with an S-S bond distance of 0.2389 nm. researchgate.net, 117.244.107 In aqueous solution, the ion adopts a non-planar or staggered configuration (C₂<0xE2><0x82><0x96> symmetry) with a shorter S-S bond distance estimated to be 0.220–0.226 nm. researchgate.net, 117.244.107 These differences are attributed to decreased lone pair electrostatic repulsions in the aqueous state. 117.244.107
Raman spectroscopy can also be used to qualitatively identify species present in this compound samples and monitor decomposition. As dithionite decomposes, noticeable changes occur in the associated Raman spectra. ingentaconnect.com For older solid samples, Raman peaks characteristic of sulfate and tetrathionate have been observed, indicating additional decomposition pathways in the solid state compared to aqueous solutions. ingentaconnect.com, researchgate.net Raman scattering intensities of various sulfur-oxygen anions, including dithionite, sulfite, bisulfite, thiosulfate, sulfate, dithionate, and tetrathionate, can be used for in situ determination of species in equilibrium and reactive mixtures. researchgate.net
Characteristic Raman modes for crystalline this compound at ambient conditions have been reported, with assignments corresponding to S-S stretching vibrations, SO₂ twist, SO₂ wag, and SO₂ symmetric and asymmetric stretching vibrations. 117.244.107
Here is a table summarizing some characteristic Raman modes for crystalline this compound:
| Wavenumber (cm⁻¹) | Assignment |
| 178 | S-S stretching |
| 261 | S-S stretching |
| 350 | SO₂ twist |
| 513 | SO₂ wag |
| 929 | SO₂ symmetric stretching |
| 1005 | SO₂ symmetric stretching |
| 1030 | SO₂ symmetric stretching |
| 1054 | SO₂ asymmetric stretching |
| 1072 | SO₂ asymmetric stretching |
| Weak modes also exist at 134, 157, 300, 448, 561, 668, and 974 cm⁻¹. 117.244.107 |
X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) for Reaction Products
X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) are techniques that can provide structural and elemental information about solid samples, including reaction products of this compound decomposition.
XRD is used to determine the crystalline structure of materials. The structure of this compound in its dihydrated form (Na₂S₂O₄·2H₂O) has been examined by single-crystal X-ray diffraction, revealing a gauche 56° O-S-S-O torsional angle in the dithionite anion. atamanchemicals.com This contrasts with the eclipsed conformation observed in the solid state of the anhydrous salt. researchgate.net The S-S bond distance in the dihydrated form is reported as 239 pm, which is elongated compared to a typical S-S bond, indicating its relative fragility. atamanchemicals.com
XPS is a surface-sensitive technique that provides elemental composition and chemical state information. While the provided search results mention XRD in the context of this compound structure atamanchemicals.com, specific applications of XRD and XPS for analyzing the solid reaction products of this compound decomposition are not detailed with experimental data in the provided context. However, these techniques would generally be useful for identifying the crystalline phases and elemental composition of solid residues formed during decomposition, such as sodium sulfite, sodium thiosulfate, and sodium sulfate, which can be solid decomposition products. ingentaconnect.com, oecd.org
Elemental Analysis for Purity Assessment
Elemental analysis is a fundamental technique used to determine the elemental composition of a sample, which is essential for assessing the purity of this compound. The provided search results mention the analysis of sodium and dithionite compositions in solid samples at various stages of decomposition. ingentaconnect.com As samples age and decompose, there is a decrease in the measured dithionite and sodium compositions, with a corresponding increase in the decomposition products. ingentaconnect.com
While specific data tables from elemental analysis are not provided in the search results, the technique is implied as a method for quantifying the components of this compound samples and their decomposition products. The purity of this compound is often assessed using methods like iodometric titration, which, when combined with techniques like ion chromatography and Raman spectroscopy, can provide a comprehensive understanding of the sample composition and the extent of decomposition. ingentaconnect.com, researchgate.net
Monitoring Decomposition Products
Monitoring the decomposition products of this compound is critical for understanding its degradation pathways and predicting its behavior under different conditions. The decomposition of this compound can yield a variety of sulfur-containing species, with the specific products depending on factors such as pH, temperature, oxygen availability, and concentration. diva-portal.org, ncsu.edu, oecd.org
Common decomposition products observed include sodium thiosulfate (Na₂S₂O₃), sodium bisulfite (NaHSO₃) or sodium hydrogen sulfite, sodium sulfite (Na₂SO₃), and sodium sulfate (Na₂SO₄). diva-portal.org, ingentaconnect.com, oecd.org Under strongly acidic conditions or at high temperatures, sulfur dioxide (SO₂) can also be liberated. diva-portal.org, oecd.org Hydrogen sulfide (B99878) (H₂S) may also be formed in trace amounts. diva-portal.org In solid samples, decomposition can lead to the formation of sulfate and tetrathionate. ingentaconnect.com, researchgate.net
Analytical techniques used to monitor these decomposition products include:
Ion Chromatography: This technique is suitable for separating and quantifying various ionic species, including sulfite, thiosulfate, and sulfate, which are common decomposition products of this compound. ingentaconnect.com, researchgate.net
Raman Spectroscopy: As mentioned in Section 6.2.4, Raman spectroscopy can identify and relatively quantify several sulfur-oxygen anions that are products of dithionite decomposition. ingentaconnect.com, researchgate.net
ATR-FTIR Spectroscopy: This method can also be used to identify and monitor the formation of decomposition products in situ, particularly in aqueous solutions. diva-portal.org, ncsu.edu
Iodometric Titration: While primarily used for quantifying dithionite, iodometric titration results can be affected by the presence of decomposition products, and specific procedures can be used to determine dithionite, bisulfite, and thiosulfate in the presence of each other. ingentaconnect.com, researchgate.net
Research has shown that the decomposition of this compound in aqueous solutions can proceed via multiple pathways, some of which are autocatalytic and influenced by the concentration of bisulfite ions. sci-hub.se, acs.org, rsc.org The ratio of stable products, such as sodium thiosulfate and sodium bisulfite, can vary depending on the reaction conditions. researchgate.net
Here is a table summarizing some of the commonly reported decomposition products of this compound:
| Decomposition Product | Chemical Formula |
| Sodium Thiosulfate | Na₂S₂O₃ |
| Sodium Bisulfite (Sodium Hydrogen Sulfite) | NaHSO₃ |
| Sodium Sulfite | Na₂SO₃ |
| Sodium Sulfate | Na₂SO₄ |
| Sulfur Dioxide | SO₂ |
| Hydrogen Sulfide | H₂S |
| Tetrathionate | S₄O₆²⁻ |
Advanced Applications in Materials Science and Industrial Processes
Pulp and Paper Industry Applications
In the pulp and paper industry, sodium dithionite (B78146) is a key chemical for enhancing the brightness and quality of paper products. atamanchemicals.comapcpure.commarketpublishers.com It is particularly valuable in the bleaching of mechanical pulps. atamanchemicals.comgoogle.comcellulosechemtechnol.roubc.ca
Reductive Bleaching of Mechanical Pulp
Sodium dithionite is widely employed for the reductive bleaching of mechanical pulp. atamanchemicals.comgoogle.comcellulosechemtechnol.roubc.ca This process aims to increase the brightness of the pulp by reducing chromophoric groups present in lignin (B12514952), the complex polymer that gives wood its color. cellulosechemtechnol.rojyu.fi Unlike oxidative bleaching methods that remove lignin, reductive bleaching with dithionite modifies the color-causing structures within the lignin molecule, thereby increasing light reflectance and pulp brightness while retaining the high yield characteristics of mechanical pulps. cellulosechemtechnol.roubc.cajyu.fi Dithionites reduce quinone and aldehyde structures in lignin to their corresponding colorless forms, such as hydroquinones and alcohols. cellulosechemtechnol.rofrontiersin.org This process can achieve a brightness increase of up to 14 points and is commonly used for about 50% of mechanical pulps. cellulosechemtechnol.ro
Factors influencing the efficiency of dithionite bleaching include temperature, dosage, and the composition of the dithionite grade used. jyu.fi Research indicates that bleaching efficiency improves with increasing temperature, highlighting it as a critical factor. jyu.fi
Interactive Table 1: Effect of Bleaching on Pulp Brightness (Illustrative Data based on search results)
| Bleaching Method | Initial Brightness (% ISO) | Final Brightness (% ISO) | Brightness Gain (% ISO) |
| Unbleached Mechanical Pulp | 45-60 | - | - |
| This compound Bleaching | ~50 | ~63-85 | Up to 14 |
| Magnesium Dithionite Bleaching | - | ~8% higher plateau than Na2S2O4 | ~8.5 |
Studies have also investigated the effect of post-bleaching with this compound on clay-induced discoloration in hydrogen peroxide bleached thermomechanical pulp (TMP). researchgate.net Results suggest that dithionite post-bleaching can significantly lower clay-induced discoloration upon storage, offering advantages in integrated pulp mills using filler clay and mechanical pulp. researchgate.net
Kraft Pulping Additive
This compound has been suggested as an additive in the Kraft pulping process to potentially improve pulp yield. atamanchemicals.com Kraft pulping is a chemical pulping method that separates cellulose (B213188) fibers from lignin. While this compound's primary role in the pulp industry is reductive bleaching of mechanical pulp, its reducing properties could theoretically impact the complex chemical reactions occurring during Kraft pulping. However, the stability of this compound at the high temperatures and alkaline conditions typical of Kraft pulping is a critical consideration. atamanchemicals.com Research into the thermal stability of this compound under conditions relevant to Kraft cooking suggests that it is relatively stable at moderate alkaline pH (11.5 and 12.5) but its stability decreases rapidly at higher temperatures and concentrations. atamanchemicals.com Suggested conditions for adding this compound as an additive in Kraft cooking include pH 12.5, a solution concentration of 0.4 M, and a heating temperature of 100 °C. atamanchemicals.com
Lignocellulose Bioconversion and Saccharification Enhancement
This compound has shown potential in enhancing lignocellulose bioconversion, particularly by improving enzymatic saccharification efficiency. frontiersin.orgmdpi.comfrontiersin.orgfrontiersin.orgresearchgate.netdiva-portal.orglongdom.orgnih.gov Lignocellulosic biomass, composed mainly of cellulose, hemicellulose, and lignin, is a promising renewable resource for producing biofuels and biochemicals. frontiersin.orgmdpi.comfrontiersin.org However, inhibitory compounds formed during pretreatment processes can hinder the subsequent enzymatic saccharification (breaking down cellulose into sugars) and microbial fermentation. frontiersin.orgmdpi.comfrontiersin.orgresearchgate.netdiva-portal.orgnih.gov
Conditioning of pretreated lignocellulosic hydrolysates with sulfur oxyanions, including this compound, has been shown to alleviate the inhibition of cellulolytic enzymes. frontiersin.orgmdpi.comfrontiersin.orgresearchgate.netdiva-portal.orgnih.gov
Sulfonation of Solid Phase
One mechanism by which this compound enhances saccharification is through the sulfonation of the solid phase of pretreated lignocellulose. frontiersin.orgmdpi.comfrontiersin.orgresearchgate.netdiva-portal.orglongdom.orgnih.gov Sulfonation of lignin derivatives can render them more hydrophilic. frontiersin.org This increased hydrophilicity is thought to prevent non-productive adsorption of cellulolytic enzymes onto lignin, thereby making more enzymes available to break down cellulose and improving saccharification efficiency. frontiersin.orgresearchgate.netnih.gov
Research comparing this compound and sodium sulfite (B76179) treatments on pretreated softwood slurries indicated that both caused sulfonation of the solid phase, but dithionite treatment consistently resulted in higher sulfur levels in the solid material and larger saccharification improvements. frontiersin.orgfrontiersin.orgdiva-portal.org Studies using 15 mM sulfur oxyanions on 10-20% water-insoluble solids (WIS) slurries under mild conditions (23°C, pH 5.5) showed sulfonation of the solid phase and saccharification improvements of 18-24% for dithionite compared to 13-16% for sulfite. frontiersin.orgfrontiersin.orgdiva-portal.org
Interactive Table 2: Sulfonation and Saccharification Improvement (Illustrative Data based on search results)
| Reducing Agent | Sulfur Content in Solid Phase (%) | Saccharification Improvement (%) |
| This compound | 0.50-0.60 | 18-24 |
| Sodium Sulfite | 0.31-0.46 | 13-16 |
Note: Data is illustrative and based on research findings comparing this compound and sodium sulfite under specific conditions. frontiersin.orgfrontiersin.orgdiva-portal.org
Reduction of Formaldehyde (B43269) Content
This compound treatment has also been shown to reduce the content of formaldehyde, a prevalent inhibitory aldehyde formed during the pretreatment of lignocellulose. frontiersin.orgfrontiersin.orgdiva-portal.orgacs.org Formaldehyde can significantly inhibit yeast fermentation, even at relatively low concentrations. acs.org Treatments of slurry or pretreatment liquid with 15 mM sulfite or dithionite resulted in a 58-76% reduction in formaldehyde content. frontiersin.orgfrontiersin.orgdiva-portal.org Detoxification experiments with formaldehyde and acetaldehyde (B116499) using this compound demonstrated that dithionite could efficiently detoxify formaldehyde, improving glucose consumption, ethanol (B145695) yield, balanced ethanol yield, and volumetric productivity in fermentation. acs.org
Textile Industry Applications
This compound is a cornerstone chemical in the textile industry, primarily utilized for its reducing properties in dyeing and bleaching processes. atamanchemicals.comapcpure.commarketpublishers.comwikipedia.orgpatin-a.desolechem.eunih.govvirtuemarketresearch.comwaterchemi.comsdc.org.uknih.govmfa.orgoecd.org Its applications range from the reduction of insoluble dyes to their soluble leuco forms for vat dyeing to the stripping of unwanted colors from fabrics. atamanchemicals.comapcpure.commarketpublishers.compatin-a.denih.govwaterchemi.commfa.orgoecd.orgwikipedia.org The textile industry often holds the largest market share within the this compound market. virtuemarketresearch.com
This compound is essential for vat dyeing, a process used for applying insoluble dyes, such as indigo (B80030), to cellulosic fibers like cotton. atamanchemicals.comapcpure.commarketpublishers.compatin-a.denih.govsdc.org.uknih.govwikipedia.org In this process, this compound reduces the insoluble vat dye to its water-soluble "leuco" form in an alkaline solution. patin-a.desdc.org.ukwikipedia.org The fabric is immersed in this reduced dye bath, and the leuco form is absorbed by the fibers. wikipedia.org Subsequent exposure to air oxidizes the leuco dye back to its insoluble, colored form, which is then trapped within the fibers, resulting in excellent colorfastness. patin-a.dewikipedia.org
Beyond vat dyeing, this compound is also used as a stripping agent to remove dyes from fabrics. atamanchemicals.compatin-a.denih.govwaterchemi.commfa.org This is achieved by its reducing action on the dye molecules, altering their structure and making them removable from the fabric. atamanchemicals.compatin-a.de It is also used for reductive bleaching of various textiles, including cotton, wool, and silk. atamanchemicals.comwaterchemi.comoecd.org
Interactive Table 3: Key Textile Applications of this compound
| Application | Function | Fabric Types (Examples) | Outcome |
| Vat Dyeing | Reduces insoluble dyes to soluble leuco form | Cotton, Cellulosic Fibers | Vibrant, colorfast dyeing |
| Dye Stripping | Reduces dye molecules for removal | Various Fabrics | Removal of unwanted color |
| Reductive Bleaching | Bleaches by reducing chromophores | Cotton, Wool, Silk | Whitening or decolorization of fabrics |
While highly effective, the use of this compound in textile dyeing has some environmental considerations, as its decomposition can produce sulfur-containing by-products. nih.govresearchgate.netmatec-conferences.orgascensusspecialties.com Research is ongoing to explore more environmentally friendly reducing agents for textile applications. nih.govresearchgate.netmatec-conferences.orgascensusspecialties.com
Reducing Agent for Vat Dyes and Sulfur Dyes
This compound plays a crucial role in the application of vat dyes and sulfur dyes in the textile industry. wikipedia.orgatamanchemicals.comqdsincerechem.comindiamart.com These dyes are typically insoluble in water in their oxidized form. This compound acts as a reducing agent, converting the water-insoluble dye into its soluble "leuco" form. wikipedia.orgatamanchemicals.comqdsincerechem.comwikipedia.org This soluble form can then penetrate the textile fibers. Once the fabric is exposed to air, the leuco dye is oxidized back to its insoluble, colored state, which is then fixed within the fiber, providing excellent colorfastness. wikipedia.orgascensusspecialties.com This process is essential for achieving the vibrant and durable colors characteristic of vat-dyed textiles, such as those using indigo. wikipedia.orgchemondis.comatamanchemicals.comwikipedia.org
Pigment Removal and Decolorizing
Beyond its use in applying certain dyes, this compound is also employed as a decolorizing or bleaching agent in various industrial processes. wikipedia.orgnih.govchemondis.comatamanchemicals.comqdsincerechem.commade-in-china.com Its reducing power allows it to break down or alter the chemical structure of pigments and unwanted coloring compounds, rendering them colorless or easily removable. wikipedia.orgatamanchemicals.comindiamart.com This application is seen in industries such as textiles for removing excess dye or unintended pigments, in the paper industry for bleaching pulp, and in the food industry for decolorizing substances like sherbet and maltose. nih.govatamanchemicals.com It is also used in cleaning applications and can be found as an active ingredient in commercial rust removers. chemondis.comqdsincerechem.commade-in-china.com
Cultural Heritage Conservation
This compound is a valuable tool in the field of cultural heritage conservation, primarily for its ability to address specific types of deterioration and staining on artifacts. researchgate.netresearchgate.net
Iron Stain Removal from Organic and Inorganic Substrates
Iron stains, often appearing as rust, are a common problem on various historical objects made of organic materials like paper, textiles, leather, and wood, as well as inorganic substrates such as stone and glass. researchgate.netresearchgate.netcac-accr.cacnr.itijcs.ro this compound is widely used to remove these stains. researchgate.netresearchgate.netcac-accr.cacnr.it It works by reducing the insoluble iron(III) compounds, which constitute rust and other iron stains, into soluble iron(II) compounds. researchgate.netcnr.it These soluble iron(II) species can then be more easily washed away from the substrate. cnr.it Research has shown its effectiveness on materials like paper and marble, often in combination with chelating agents to enhance the removal of the reduced iron. researchgate.netresearchgate.netcac-accr.caijcs.ro
Treatment of Corroded Copper and Silver Artifacts
Alkaline solutions of this compound have been utilized in the conservation of corroded copper and silver artifacts, particularly those recovered from archaeological contexts, such as shipwrecks. researchgate.netresearchgate.netmaajournal.comresearchgate.net The reducing power of dithionite can convert corrosion products, such as silver sulfide (B99878) on silver artifacts or chloride-containing copper corrosion products on bronze, back into their metallic state. researchgate.netresearchgate.netresearchgate.netwikipedia.org This process can help to stabilize the artifacts and preserve surface details, although it may alter the patina and is therefore typically applied when the patina is not considered historically significant. researchgate.netresearchgate.netacs.org Alkaline dithionite treatment has been noted for its ability to remove chlorides from corroded copper alloys, contributing to their stabilization. researchgate.neticcrom.org
General Industrial Chemical Production
This compound serves as a key reducing agent in numerous general industrial chemical synthesis and purification processes. Its ability to readily donate electrons makes it effective in reducing metal ions and organic compounds. apcpure.comsolubilityofthings.com This property is leveraged in diverse applications, including the synthesis of various chemicals, particularly certain aldehydes, ketones, and other organic compounds. apcpure.com
Beyond organic synthesis, this compound is utilized in the purification of laboratory reagents. lerochem.eu It also finds application as a sulfonating and sulfomethylation agent in chemical production. lerochem.eu
In the realm of material processing, this compound is used for water treatment, gas purification, cleaning, and stripping. wikipedia.orgatamanchemicals.comodu.edu It can act as an oxygen scavenger in applications such as steam boilers to prevent corrosion. lerochem.euatamanchemicals.com Its reducing power is also effective in removing iron stains by converting oxidized iron into a soluble ionic state. lerochem.eu
The compound is also applied in the photographic industry, particularly in the development and processing of photographic film, where it acts as a reducing agent in chemical baths to reduce silver halides. apcpure.com In the production of certain rubber products, particularly synthetic rubbers, this compound helps control the polymerization process and improve material properties. apcpure.com Furthermore, it has been suggested for use as an additive in kraft pulping to improve yield, although its decomposition characteristics are a factor to consider. atamanchemicals.com
This compound's strong affinity for bi- and trivalent metal cations allows it to enhance the solubility of iron, making it a useful chelating agent in applications such as soil chemistry experiments to determine the amount of non-silicate-bound iron. atamanchemicals.comodu.edu Historically, aqueous solutions of this compound were used to create 'Fieser's solution' for removing oxygen from gas streams. atamanchemicals.comqdsincerechem.com
The industrial production of this compound primarily involves the reduction of sulfur dioxide. wikipedia.org Common industrial routes include processes using zinc dust, sodium amalgam, sodium formate, sodium borohydride, or electrochemical reduction. oecd.org An estimated 550,000 tonnes per year were produced globally in 2001, with approximately 90% of this volume used in industrial applications. oecd.org
While specific detailed research findings with quantitative data tables for each general industrial application are vast and varied across different chemical processes, the core principle remains its function as a powerful reducing agent. The effectiveness of this compound in these applications is intrinsically linked to its redox potential, which is -0.66 V at pH 7 compared to the normal hydrogen electrode. wikipedia.orgwikipedia.org
A generalized representation of its reducing action can be shown by its reaction with oxygen:
Na₂S₂O₄ + O₂ + H₂O → NaHSO₄ + NaHSO₃ wikipedia.org
And its decomposition in water, which is a factor influencing its application and storage:
2 S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2 HSO₃⁻ wikipedia.org
This decomposition is accelerated under acidic conditions. wikipedia.orgoecd.org
Production volumes highlight the scale of its industrial use:
| Region | Estimated Production Volume (2001) |
| Germany | 60,000 - 120,000 t/a |
| Europe (without Germany) | 40,000 - 80,000 t/a |
| USA (Nafta) | 100,000 - 150,000 t/a |
| Asia | 200,000 - 300,000 t/a |
| World Total | ~550,000 t/a |
Source: Adapted from BASF AG, 2004a data. oecd.org
This compound's role as a reducing agent in various chemical syntheses and purification steps underscores its importance as a fundamental industrial chemical.
Computational Chemistry and Theoretical Studies of Sodium Dithionite
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations, particularly ab initio methods, have been employed to understand the fundamental structural and electronic nature of the dithionite (B78146) anion (S₂O₄²⁻). These theoretical approaches solve the Schrödinger equation without extensive reliance on experimental parameters, providing a first-principles understanding of the molecule.
Experimental techniques like X-ray crystallography and Raman spectroscopy have established that the dithionite anion possesses C₂ symmetry, characterized by an unusually long and weak sulfur-sulfur bond. wikipedia.org The S-S bond distance is approximately 239 pm, which is significantly elongated compared to a typical S-S single bond (~208 pm). wikipedia.org Ab initio calculations have been performed to model this structure and its vibrational spectra, providing theoretical validation for the experimentally observed geometry. semanticscholar.org
A key electronic feature, both predicted by theory and confirmed by experiment, is the fragility of this S-S bond. wikipedia.org Quantum chemical studies support a model where the dithionite ion exists in equilibrium with the sulfur dioxide radical anion ([SO₂]•−) in solution. wikipedia.orgwordpress.com
S₂O₄²⁻ ⇌ 2 [SO₂]•−
This equilibrium is fundamental to the compound's chemistry. The calculations help to explain the low dissociation energy of the S-S bond, which is responsible for the formation of the highly reactive [SO₂]•− radical. This radical species, rather than the parent dithionite ion, is considered the primary reducing agent in most reactions. wordpress.comnih.gov
Table 8.1: Comparison of Experimental and Theoretical Parameters for the Dithionite Ion
| Parameter | Experimental Value | Theoretical Focus |
| Symmetry | C₂ | Confirmation of symmetry group |
| S-S Bond Length | ~239 pm wikipedia.org | Calculation of bond length and dissociation energy |
| O-S-S-O Torsional Angle (Anhydrous) | 16° (almost eclipsed) wikipedia.org | Energy calculations for different conformers |
| O-S-S-O Torsional Angle (Dihydrate) | 56° (gauche) wikipedia.org | Modeling the effect of hydration on conformation |
| Key Electronic Feature | Dissociation into [SO₂]•− radicals wikipedia.org | Calculation of equilibrium constant and radical stability |
Density Functional Theory (DFT) for H-cluster Geometries
Sodium dithionite is widely used as a non-physiological reductant in the study of complex metalloenzymes, such as nitrogenases and hydrogenases. These enzymes contain intricate iron-sulfur cofactors, including the H-cluster, which are central to their catalytic activity. Density Functional Theory (DFT) has become an essential computational tool for modeling the complex electronic structures of these clusters and their interactions with small molecules. nih.govacs.orgscispace.com
While direct modeling of the complete reduction of an H-cluster by the dithionite molecule is computationally intensive, DFT has been successfully used to study the effects of dithionite and its decomposition products on H-cluster geometries and properties. A notable study on [FeFe] hydrogenase revealed that sulfur dioxide (SO₂), a product of dithionite oxidation, binds directly to the H-cluster. nih.govacs.org
However, applying DFT to the iron-sulfur clusters of nitrogenase presents significant challenges. Different DFT functionals have been shown to yield dramatically different relative energies for various protonation and oxidation states of the enzyme's active site, with discrepancies reported to be as large as 600 kJ/mol. scispace.comnih.gov This highlights the sensitivity of the theoretical results to the chosen computational method and indicates that care must be taken when interpreting DFT studies of these highly complex, multireference systems. acs.orgnih.gov
Modeling of Reaction Mechanisms and Kinetics
Computational studies complement experimental kinetic data to build comprehensive models of this compound's reaction mechanisms, especially its decomposition in aqueous solutions. The decomposition process is known to be complex, often featuring an initial induction period followed by a rapid, autocatalytic phase. researchgate.netrsc.orgdiva-portal.org
The central feature of the decomposition mechanism is the homolytic cleavage of the weak S-S bond to form two [SO₂]•− radical anions, a step supported by quantum chemical principles. wordpress.comresearchgate.net
Step 1: Dissociation S₂O₄²⁻ ⇌ 2 [SO₂]•−
This equilibrium is the foundation for kinetic models of both its decomposition and its action as a reductant. The [SO₂]•− radical is the key intermediate that participates in subsequent reaction steps. nih.gov Kinetic models for the thermal decomposition in aqueous solution have been developed based on reactions involving these radical species. For instance, one proposed rate-determining step involves the reaction of radical and non-radical sulfur species:
Proposed Rate-Determining Step: HSO₂• + [SO₂]•− + HSO₃⁻ → Intermediate Products rsc.org
Q & A
Q. What safety protocols are critical when designing experiments involving sodium dithionite?
this compound is highly reactive with oxidizers (e.g., chlorates, peroxides) and strong acids, releasing toxic gases like SO₂ . Key safety measures include:
- Using neoprene or PVC gloves and Tyvek® protective clothing to prevent skin contact .
- Engineering controls (e.g., fume hoods) to mitigate airborne exposure and installing emergency showers/eye wash stations .
- Avoiding storage with incompatible reagents (e.g., aluminum powder, sodium chlorite) .
Q. How can researchers standardize analytical methods for quantifying this compound’s reducing capacity in redox reactions?
- UV-Vis Spectroscopy : Track dithionite decay via absorbance at 315 nm, correlating with concentration .
- Iodometric Titration : Measure residual dithionite by titrating iodine released from excess potassium iodate .
- ImageJ/TrackPy : Quantify particle motion in redox-driven systems (e.g., soft-oxometalates) by analyzing trajectory data .
Q. What experimental parameters are essential for studying this compound’s role in nanoparticle synthesis (e.g., nZVI)?
- Concentration : Optimize dithionite:nZVI molar ratios to balance reduction efficiency and nanoparticle stability .
- pH Control : Maintain alkaline conditions (pH > 9) to prevent rapid dithionite decomposition .
- Characterization : Use TEM for nanoparticle size analysis and XRD to confirm crystallinity .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize this compound’s use in stabilizing 5-HMF and minimizing humin formation?
- Factorial Design : Vary temperature (120–140°C), time (15–45 min), and dithionite concentration (0.1–1 wt%) to model 5-HMF yield and humin mass .
- Response Surface Methodology : Identify interaction effects between variables and validate predictions via HPLC .
- Contradiction Resolution : Address discrepancies between lab-scale and pilot-scale results by adjusting residence time and mixing efficiency .
Q. What methodologies address contradictions in this compound’s redox kinetics across heterogeneous systems?
- Comparative Kinetics : Compare reaction rates in aqueous vs. solid-phase systems using Arrhenius plots to identify activation energy differences .
- In Situ Monitoring : Deploy electrochemical sensors (e.g., ORP probes) to track real-time redox potential shifts during chromium(VI) reduction .
- Mechanistic Modeling : Use density functional theory (DFT) to simulate dithionite’s electron transfer pathways in complex matrices .
Q. How can researchers translate lab-scale this compound applications (e.g., chromium remediation) to field studies?
- Pilot-Scale Testing : Inject this compound into contaminated aquifers and monitor Cr(VI) reduction via ion chromatography .
- Cross-Hole Radar : Image subsurface redox zones to assess dithionite dispersion and reaction completeness .
- Long-Term Stability : Evaluate rebound effects by measuring post-treatment Cr(VI) concentrations over 6–12 months .
Q. What frameworks guide hypothesis formulation for this compound’s mechanistic role in novel applications (e.g., active matter systems)?
- PICOT Framework : Structure research questions around P opulation (e.g., nanoparticle systems), I ntervention (dithionite concentration), C omparison (alternative reductants), O utcome (motion velocity), and T ime (reaction duration) .
- Gap Analysis : Prioritize understudied areas (e.g., dithionite’s impact on interfacial tension in microfluidic systems) .
Methodological Best Practices
Q. How should researchers validate this compound’s purity and stability in long-term studies?
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures to assess batch stability .
- FTIR Spectroscopy : Detect sulfate byproducts (e.g., sulfite) indicative of dithionite degradation .
- Control Experiments : Include argon-purged controls to isolate oxygen-driven decomposition effects .
Q. What statistical approaches resolve data variability in this compound-driven redox processes?
- ANOVA : Test significance of factors (e.g., pH, temperature) on reaction efficiency .
- Error Propagation Analysis : Quantify uncertainty in kinetic rate constants derived from spectrophotometric data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
